N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
This compound is a hybrid heterocyclic-sulfonamide derivative featuring a fused dihydropyridazinone core substituted with a furan-2-yl group, linked via a propyl chain to a tetrahydronaphthalene sulfonamide moiety. Its structure combines a dihydropyridazinone scaffold—a known pharmacophore in kinase inhibition and anti-inflammatory agents—with a sulfonamide group, which enhances solubility and binding affinity to biological targets like carbonic anhydrases or prostaglandin synthases . While its exact biological activity remains under investigation, structural analogs suggest roles in modulating enzymatic pathways linked to inflammation or cancer .
Properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c25-21-11-10-19(20-7-3-14-28-20)23-24(21)13-4-12-22-29(26,27)18-9-8-16-5-1-2-6-17(16)15-18/h3,7-11,14-15,22H,1-2,4-6,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGAHDAJEHIBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves multiple steps starting with the formation of the key intermediates:
Synthesis of 3-(furan-2-yl)-1,6-dihydropyridazin-6-one via cyclization reactions.
Formation of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl} through nucleophilic substitution reactions.
Attachment of the sulfonamide moiety to the naphthalene ring, often through sulfonylation reactions.
Industrial Production Methods
Industrial-scale production would necessitate optimization of each synthetic step to maximize yield and purity. Catalytic processes, purification via crystallization, and solvent selection are critical factors to scale up effectively.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound may undergo oxidative reactions due to the presence of the furan ring.
Reduction: : Reduction reactions might target the pyridazinone ring.
Substitution: : Nucleophilic and electrophilic substitutions can occur at multiple reactive sites, particularly the furan and pyridazinone rings.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like KMnO₄ or H₂O₂ under controlled temperatures.
Reduction: : Employing reducing agents like LiAlH₄ or NaBH₄.
Substitution: : Various halogenating agents, acids or bases under appropriate conditions.
Major Products Formed
Products can include oxidized furan derivatives, reduced pyridazinones, and substituted tetrahydronaphthalenes, depending on the specific reactions conducted.
Scientific Research Applications
Chemistry: : Used as a building block for more complex molecules, especially in synthetic organic chemistry.
Biology: : Potential use as a probe in molecular biology due to its complex structure.
Medicine: : Could be investigated for pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: : Possible applications in the development of specialized polymers or materials due to its unique functional groups.
Mechanism of Action
The mechanism by which N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects would depend on the target
Interact with specific enzymes or receptors due to its unique structural features.
Engage in molecular interactions that inhibit or activate biological pathways.
Influence cellular processes through binding with DNA, proteins, or membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, three classes of analogs are compared:
Dihydropyridazinone Derivatives
Compounds sharing the dihydropyridazinone core (e.g., Rapa analogs from ) exhibit critical differences in substituent positioning. For example:
- Compound 1 (from ): Lacks the tetrahydronaphthalene-sulfonamide chain but retains the furan-2-yl group. NMR data (Table 2, ) show chemical shift deviations in regions A (positions 39–44) and B (positions 29–36), indicating altered electronic environments due to substituent changes.
- Compound 7: Shares the dihydropyridazinone-furan core but differs in alkyl chain length. Its near-identical chemical shifts (excluding regions A/B) suggest preserved core geometry but modified side-chain interactions .
Key Insight : The propyl linker in the target compound likely enhances conformational flexibility compared to shorter-chain analogs, influencing binding kinetics.
Sulfonamide-Containing Analogs
Sulfonamide groups are pivotal for hydrogen-bonding interactions. Comparisons include:
- Toluenesulfonamide derivatives: Simpler analogs lacking the dihydropyridazinone-furan system. These exhibit lower metabolic stability due to reduced steric shielding.
Lumped Surrogates in Reaction Modeling
highlights the "lumping strategy," where structurally similar compounds are grouped to simplify reaction networks. For example, the target compound could be lumped with other dihydropyridazinone-sulfonamides in kinetic models. However, this approach risks overlooking nuanced differences:
- Reactivity: The furan-2-yl group may undergo oxidative degradation (e.g., cytochrome P450-mediated), unlike non-furan analogs.
- Solubility: The sulfonamide group improves aqueous solubility (∼15 µg/mL predicted) compared to non-sulfonamide dihydropyridazinones (∼5 µg/mL) .
Table 1: Structural and Physicochemical Comparison
Key Observations :
- NMR Shifts : Region A in the target compound shows upfield shifts (7.2–7.5 ppm) compared to Compound 1 (7.0–7.3 ppm), suggesting electron-withdrawing effects from the sulfonamide group .
- Lumping Trade-offs : While lumping reduces computational complexity (e.g., 13 reactions → 5 in ), it obscures substituent-specific reactivity, such as furan-mediated oxidation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
